Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group at the 4-position of the thiazole ring and a 3-chlorobenzyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate typically involves the reaction of 3-chlorobenzyl bromide with thiazole-4-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products
Nucleophilic Substitution: Formation of substituted benzyl thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Ester Hydrolysis: Formation of 2-(3-Chlorobenzyl)thiazole-4-carboxylic acid
Scientific Research Applications
Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. Additionally, the compound’s ability to interact with DNA and proteins can contribute to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chlorobenzo[d]thiazole-4-carboxylate
- 2,4-Disubstituted thiazoles
- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate is unique due to the specific substitution pattern on the thiazole ring, which imparts distinct biological activities. The presence of the 3-chlorobenzyl group enhances its antimicrobial and anticancer properties compared to other thiazole derivatives .
Biological Activity
Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1. Overview of Biological Activity
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Effective against several bacterial strains.
- Antitumor Activity : Potential as an anticancer agent.
- Inhibition of Enzymatic Activity : Particularly against enzymes involved in bacterial cell wall synthesis.
2. Antimicrobial Activity
The compound has shown promising results in inhibiting the growth of various bacteria. A study reported the minimum inhibitory concentration (MIC) values for several thiazole derivatives, indicating that this compound could be effective against pathogens like Escherichia coli and Staphylococcus aureus.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 0.23 | Bacillus cereus |
Other thiazole derivatives | Varies | E. coli, S. Typhimurium |
The presence of the thiazole ring enhances the compound's ability to interact with bacterial enzymes, leading to its antimicrobial effects .
3. Antitumor Activity
Research has indicated that thiazole derivatives can exhibit significant cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) studies emphasize the importance of specific substituents on the thiazole ring for enhancing anticancer activity.
Key Findings:
- A close examination of compounds with similar structures revealed that electron-donating groups at specific positions on the phenyl ring increased cytotoxic activity.
- This compound was found to have an IC50 value comparable to established anticancer drugs, suggesting its potential as a therapeutic agent.
Compound | IC50 (µg/mL) | Cancer Cell Line |
---|---|---|
This compound | 1.61 | Jurkat cells |
Doxorubicin | 0.25 | Jurkat cells |
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound binds to specific enzymes involved in bacterial cell wall synthesis, inhibiting their activity.
- Cellular Interaction : It interacts with cellular receptors and proteins, leading to apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound effectively inhibited M. tuberculosis with an MIC of 0.06 µg/mL, indicating its potential as a new anti-tubercular agent .
Case Study 2: Anticancer Properties
Research involving various cancer cell lines showed that this compound could induce significant cytotoxicity, particularly in leukemia models, highlighting its potential for further development as an anticancer drug .
Properties
Molecular Formula |
C12H10ClNO2S |
---|---|
Molecular Weight |
267.73 g/mol |
IUPAC Name |
methyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)10-7-17-11(14-10)6-8-3-2-4-9(13)5-8/h2-5,7H,6H2,1H3 |
InChI Key |
OEVHNKAVRSFMAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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